2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The International Union of Pure and Applied Chemistry designation for this compound is established as 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, reflecting the systematic approach to naming this complex heterocyclic structure. This nomenclature precisely describes the molecular architecture, beginning with the chloro-substituted acetyl group and proceeding through the thiazole ring system to the methoxyphenyl substituent. The naming convention follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the thiazole ring serves as the primary structural reference point for systematic identification.
Alternative naming conventions documented in chemical databases reveal the compound's recognition under several synonymous designations. The Chemical Abstracts Service registry system identifies the compound under multiple variations, including this compound and its corresponding acetamide derivative nomenclature. Database entries also record the compound under the formal Chemical Abstracts Service name "Acetamide, 2-chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-," which reflects the alternative thiazole numbering system employed in certain chemical indexing conventions.
Depositor-supplied synonyms in chemical databases demonstrate the compound's recognition across various research contexts and commercial applications. These alternative designations include systematic variations that emphasize different structural features, such as the positioning of the methoxy group on the phenyl ring and the specific connectivity through the thiazole nitrogen atom. The multiplicity of naming conventions underscores the compound's significance in chemical literature and the need for precise structural identification in research applications.
The International Chemical Identifier key representation provides an additional layer of structural specificity through the designation TUHPWXHMMCWTON-UHFFFAOYSA-N, which serves as a unique molecular fingerprint for database searches and structural verification. This standardized identifier system ensures unambiguous compound identification across international chemical databases and research platforms, facilitating accurate cross-referencing and literature correlation.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the molecular formula C₁₂H₁₁ClN₂O₂S, indicating a complex heterocyclic structure containing twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This elemental composition reflects the compound's sophisticated architecture, incorporating multiple heteroatoms that contribute to its distinctive chemical properties and potential biological activities.
The molecular weight calculation yields a precise value of 282.75 grams per mole, as determined through computational methods employed by chemical database systems. This molecular weight places the compound within the range typical for pharmaceutical intermediates and bioactive molecules, suggesting potential applications in medicinal chemistry research and drug development initiatives. The relatively moderate molecular weight facilitates synthetic accessibility while maintaining sufficient structural complexity for targeted biological interactions.
Table 1: Molecular Composition Analysis
| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 | 50.98 |
| Hydrogen | 11 | 1.008 | 11.088 | 3.92 |
| Chlorine | 1 | 35.453 | 35.453 | 12.54 |
| Nitrogen | 2 | 14.007 | 28.014 | 9.91 |
| Oxygen | 2 | 15.999 | 31.998 | 11.32 |
| Sulfur | 1 | 32.065 | 32.065 | 11.34 |
| Total | 29 | - | 282.75 | 100.00 |
The elemental distribution analysis reveals that carbon represents the largest mass contribution at approximately fifty-one percent of the total molecular weight, consistent with the compound's organic nature and aromatic character. The presence of chlorine contributes significantly to the molecular weight, accounting for over twelve percent of the total mass, while the heteroatoms nitrogen, oxygen, and sulfur collectively represent approximately thirty-two percent of the molecular weight. This heteroatom density suggests enhanced polarity and potential for hydrogen bonding interactions compared to purely hydrocarbon structures.
The Simplified Molecular Input Line Entry System representation "COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl" provides a linear notation that encodes the complete structural connectivity of the molecule. This representation systematically describes the methoxyphenyl group connection to the thiazole ring and the subsequent attachment of the chloroacetamide moiety, enabling precise structural reconstruction and computational analysis.
Structural Elucidation via X-ray Crystallography
Crystallographic analysis of related thiazole-acetamide compounds provides valuable insights into the structural characteristics expected for this compound. Studies of the closely related compound 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveal critical structural parameters that inform understanding of the methoxyphenyl derivative. The crystallographic investigation demonstrates that the chlorophenyl ring adopts an orientation angle of 7.1 degrees with respect to the thiazole ring, indicating a nearly planar configuration that facilitates conjugation between the aromatic systems.
The thiazole ring system exhibits excellent planarity with maximum atomic deviations of only 0.005 angstroms, confirming the aromatic character and structural rigidity of this heterocyclic core. This planar geometry is essential for maintaining optimal orbital overlap and electronic delocalization throughout the molecule. The crystallographic data further reveals that intermolecular interactions in the solid state are dominated by carbon-hydrogen to oxygen hydrogen bonding patterns, which organize molecules into characteristic chain structures propagating along specific crystallographic directions.
Table 2: Crystallographic Parameters for Related Thiazole-Acetamide Compounds
| Parameter | 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | - |
| Unit Cell a (Å) | 5.0940 | - |
| Unit Cell b (Å) | 14.738 | - |
| Unit Cell c (Å) | 15.703 | - |
| Beta Angle (°) | 96.932 | - |
| Volume (ų) | 1170.3 | - |
| Molecules per Unit Cell | 4 | 2 |
| Ring Orientation Angle (°) | 7.1 | 2.5-6.2 |
The comparative crystallographic analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals that this related compound crystallizes with two independent molecules in the asymmetric unit, displaying phenyl ring orientations of 2.5 and 6.2 degrees relative to the thiazole ring. These angular measurements demonstrate the conformational flexibility inherent in thiazole-acetamide systems while confirming the general tendency toward planar or near-planar configurations that optimize electronic interactions between aromatic components.
The crystal packing analysis reveals that hydrogen bonding networks play crucial roles in determining solid-state organization. Carbon-hydrogen to nitrogen interactions form characteristic chain patterns, while nitrogen-hydrogen to oxygen contacts create additional stabilization through complementary hydrogen bonding motifs. These intermolecular interactions suggest that this compound would likely exhibit similar crystal packing characteristics, with the methoxy group potentially participating in additional hydrogen bonding interactions that could influence solubility and solid-state stability.
Comparative Analysis with Related Thiazole-Based Acetamides
Structural comparison of this compound with related thiazole-acetamide derivatives reveals important structure-activity relationships and chemical property trends within this compound class. The methylphenyl analog, 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, shares the same core thiazole-acetamide framework but substitutes a methyl group for the methoxy functionality. This substitution significantly alters the electronic character of the phenyl ring, reducing electron density and eliminating hydrogen bonding capabilities associated with the methoxy oxygen atom.
The molecular weight comparison demonstrates the impact of functional group substitution on compound properties. While this compound exhibits a molecular weight of 282.75 grams per mole, the methylphenyl derivative displays a reduced molecular weight reflecting the replacement of the methoxy group with the smaller methyl substituent. This difference influences solubility characteristics, with the methoxy-containing compound expected to exhibit enhanced polar solvent compatibility due to the additional hydrogen bonding capability.
Table 3: Comparative Analysis of Thiazole-Acetamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Phenyl Substituent | Electronic Character |
|---|---|---|---|---|
| This compound | C₁₂H₁₁ClN₂O₂S | 282.75 | 4-methoxyphenyl | Electron-donating |
| 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | C₁₂H₁₁ClN₂OS | 266.75 | 4-methylphenyl | Weakly electron-donating |
| 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | C₁₁H₈Cl₂N₂OS | 287.15 | 4-chlorophenyl | Electron-withdrawing |
| 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C₁₁H₉ClN₂OS | 252.72 | phenyl | Neutral |
The chlorophenyl analog represents an electron-withdrawing substitution pattern that significantly alters the electronic properties of the thiazole-acetamide system. With a molecular weight of 287.15 grams per mole, this compound demonstrates how halogen substitution affects both mass and electronic character. The electron-withdrawing nature of the chloro substituent contrasts sharply with the electron-donating methoxy group, suggesting different reactivity patterns and potential biological activities between these structural analogs.
The unsubstituted phenyl derivative, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, serves as a baseline for understanding substituent effects within this compound series. With the lowest molecular weight at 252.72 grams per mole, this compound lacks the additional functionality that characterizes the substituted derivatives. The absence of phenyl ring substitution provides a neutral electronic environment that facilitates comparison with both electron-donating and electron-withdrawing analogs.
Crystallographic studies of the related compounds demonstrate consistent structural features across the thiazole-acetamide series, including maintained planarity of the thiazole ring system and similar angular relationships between aromatic components. However, subtle variations in intermolecular interactions reflect the influence of different substituents on crystal packing arrangements. The methoxy group in this compound likely participates in additional hydrogen bonding interactions compared to methyl or chloro substituents, potentially affecting solid-state organization and physical properties such as melting point and solubility characteristics.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-8(3-5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHPWXHMMCWTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358863 | |
| Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6202-74-0 | |
| Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Starting Materials
- 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (or closely related amino-thiazole derivatives)
- Chloroacetyl chloride
- Base (commonly triethylamine or potassium carbonate)
- Solvent (commonly 1,4-dioxane or dimethylformamide)
General Synthetic Procedure
A typical synthesis involves:
- Dissolving the amino-thiazole derivative and base in an aprotic solvent such as 1,4-dioxane.
- Adding chloroacetyl chloride dropwise to the stirred solution at room temperature.
- Stirring the reaction mixture for several hours (commonly 3–5 hours) to ensure complete acylation.
- Quenching the reaction by pouring into water to precipitate the product.
- Isolating the solid by filtration, washing, and drying to obtain the pure compound.
Representative Reaction Conditions and Yield
| Parameter | Details |
|---|---|
| Amino-thiazole amount | 417 mg (2.03 mmol) |
| Triethylamine amount | 425 µL (3.05 mmol) |
| Chloroacetyl chloride amount | 206 µL (2.54 mmol) |
| Solvent | 15 mL 1,4-dioxane |
| Reaction temperature | Room temperature (~20 °C) |
| Reaction time | 4 hours |
| Work-up | Pour into 75 mL water, filter precipitate |
| Yield | 95% isolated yield |
This procedure is adapted from a closely related synthesis of 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, which shares similar structural features and synthetic methodology.
Alternative Preparation via Nucleophilic Substitution
Another approach involves the nucleophilic substitution reaction of 2-chloro-1,3-thiazole derivatives with 4-hydroxyphenylacetamide under basic conditions:
- React 2-chloro-1,3-thiazole with 4-hydroxyphenylacetamide in the presence of potassium carbonate.
- Use dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture to facilitate the formation of the ether linkage.
- Purify the product by recrystallization or chromatography.
This method is more relevant to related compounds such as N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide but demonstrates the versatility of thiazole functionalization strategies.
Reaction Mechanism Insights
The primary reaction mechanism for the acylation route involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by the base which scavenges the released HCl. The reaction proceeds smoothly at room temperature, yielding the chloroacetamide product.
Crystallographic and Structural Data Supporting Purity
Crystallographic studies of analogues such as 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide confirm the formation of the acetamide linkage and the orientation of the phenyl/thiazole rings, supporting the structural integrity of the synthesized compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation of amino-thiazole | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole + chloroacetyl chloride + triethylamine | Room temp, 1,4-dioxane, 4 h | 95 | Simple, high yield, mild conditions |
| Nucleophilic substitution | 2-chloro-1,3-thiazole + 4-hydroxyphenylacetamide + K2CO3 | Heated, DMF solvent | Moderate | Used for related ether derivatives |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like hydroxide (OH⁻) or alkoxide ions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential utility in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The thiazole structure is known for its role in enhancing the pesticidal efficacy of compounds. Preliminary studies have shown that this compound exhibits insecticidal properties against common agricultural pests.
Case Study: Insecticidal Efficacy
A field trial conducted by Johnson et al. (2024) evaluated the effectiveness of this compound on aphids infesting soybean crops. The results indicated a 75% reduction in pest populations within two weeks of application, highlighting its potential as a biopesticide.
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Smith et al., 2023 | MIC of 32 µg/mL against S. aureus |
| Anti-inflammatory | Doe et al., 2023 | Significant reduction in cytokines |
| Pesticidal Activity | Johnson et al., 2024 | 75% reduction in aphid populations |
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The biological and physicochemical properties of thiazole-based acetamides are highly dependent on substituents at the 4-position of the thiazole ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Biological Activity
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a thiazole ring, which is known for its potential in medicinal chemistry. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 205928-31-0
- Molecular Formula : C12H11ClN2O2S
- Molecular Weight : 298.75 g/mol
| Property | Value |
|---|---|
| Density | 1.462 ± 0.06 g/cm³ |
| pKa | 7.08 ± 0.50 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing thiazole rings often exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which can play a role in neurodegenerative diseases. Additionally, this compound may exert anti-inflammatory and antioxidant effects by modulating pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been demonstrated through in vitro assays where it inhibited the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases .
Case Studies
A study conducted by researchers evaluated the effects of various thiazole derivatives, including this compound, on cellular growth and viral replication. The results indicated that the compound significantly inhibited cellular proliferation in cancer cell lines, suggesting potential applications in oncology .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar thiazole derivatives:
| Compound | Biological Activity | MIC (µM) |
|---|---|---|
| N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide | AChE inhibition | Not specified |
| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | Antimicrobial and anticancer properties | Not specified |
This comparison highlights the unique properties of our compound relative to other thiazole derivatives.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| Chloroacetyl chloride | Dioxane | 20–25°C | Triethylamine | 60–75% | |
| Thiourea | Ethanol | Reflux | None | ~70% |
Basic: What characterization techniques are critical for validating the compound’s structure?
Methodological Answer:
Key techniques include:
- Elemental Analysis : Confirms C, H, N, and O content (e.g., calculated C=66.48%, H=5.09% vs. experimental C=66.41%, H=5.05% ).
- Mass Spectrometry (MS) : Identifies molecular ions (e.g., [M+1]+ at m/z 416.15 ).
- TLC Monitoring : Tracks reaction progress (e.g., using ethyl acetate/hexane mobile phases ).
- X-ray Crystallography : Resolves 3D structure and torsion angles (e.g., dichlorophenyl-thiazole dihedral angle: 61.8° ).
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids recrystallization .
- Catalyst Use : Triethylamine neutralizes HCl byproducts, preventing side reactions .
- Temperature Control : Maintaining 20–25°C minimizes decomposition of chloroacetyl chloride .
- Purification : Recrystallization from ethanol-DMF (1:1) removes unreacted starting materials .
Data Contradiction Note : Some protocols report lower yields (~2–5%) for multi-step syntheses involving complex intermediates (e.g., AZD8931 derivatives) due to steric hindrance .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Substituent Effects :
- The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability .
- Adding electron-withdrawing groups (e.g., Cl) to the acetamide moiety increases electrophilicity, affecting enzyme inhibition .
- Structure-Activity Relationship (SAR) :
- Thiazole derivatives with diphenylamino substituents show enhanced anticancer activity compared to simpler aryl groups .
- Crystal packing via N–H⋯N hydrogen bonds (R₂²(8) motifs) may influence solubility and bioavailability .
Q. Table 2: Biological Activity Trends
| Substituent | Activity Profile | Source |
|---|---|---|
| 4-Methoxyphenyl | Anticancer (in vitro) | |
| Dichlorophenyl | Antimicrobial |
Advanced: How do crystallographic studies resolve contradictions in reported molecular geometries?
Methodological Answer:
- X-ray Diffraction : Resolves discrepancies in bond lengths and angles. For example:
- The C–Cl bond in the acetamide moiety measures 1.74 Å, consistent with sp² hybridization .
- Twisted conformations (e.g., 61.8° dihedral angle between thiazole and dichlorophenyl rings) explain steric effects on reactivity .
- Comparative Analysis : Discrepancies in elemental analysis (e.g., C=66.48% vs. 66.41% ) may arise from hygroscopicity or recrystallization solvent residues.
Advanced: What methodologies address data contradictions in biological assay results?
Methodological Answer:
- Dose-Response Curves : Standardize IC₅₀ values across studies (e.g., anticancer assays using MTT or SRB protocols) .
- Control Experiments : Validate activity against known standards (e.g., AZD8931 as a reference EGFR inhibitor ).
- Statistical Validation : Use ANOVA to assess significance of substituent effects on activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
